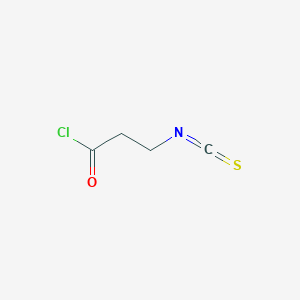silane CAS No. 40195-22-0](/img/structure/B14672746.png)
[(1-Methoxy-3,3-dimethylbut-1-en-1-yl)oxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methoxy-3,3-dimethylbut-1-en-1-yl)oxysilane is a chemical compound with the molecular formula C9H18O2Si. It is known for its unique structure, which includes a methoxy group, a dimethylbutenyl group, and a trimethylsilyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Vorbereitungsmethoden
The synthesis of (1-Methoxy-3,3-dimethylbut-1-en-1-yl)oxysilane typically involves the reaction of 3,3-dimethylbut-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
(1-Methoxy-3,3-dimethylbut-1-en-1-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silanes.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy or trimethylsilyl groups are replaced by other functional groups
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(1-Methoxy-3,3-dimethylbut-1-en-1-yl)oxysilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of silicone-based materials and coatings
Wirkmechanismus
The mechanism by which (1-Methoxy-3,3-dimethylbut-1-en-1-yl)oxysilane exerts its effects involves the interaction of its functional groups with various molecular targets. The methoxy group can participate in hydrogen bonding, while the trimethylsilyl group can stabilize reactive intermediates. These interactions facilitate various chemical transformations and enhance the compound’s reactivity in different pathways .
Vergleich Mit ähnlichen Verbindungen
(1-Methoxy-3,3-dimethylbut-1-en-1-yl)oxysilane can be compared with similar compounds such as:
1-Methoxy-3-(trimethylsilyloxy)butadiene: This compound has a similar structure but differs in the position of the methoxy and trimethylsilyl groups.
4-Benzyloxy-3,3-dimethylbut-1-yne: Another similar compound with a different functional group arrangement.
The uniqueness of (1-Methoxy-3,3-dimethylbut-1-en-1-yl)oxysilane lies in its specific combination of functional groups, which imparts distinct reactivity and stability characteristics .
Eigenschaften
CAS-Nummer |
40195-22-0 |
|---|---|
Molekularformel |
C10H22O2Si |
Molekulargewicht |
202.37 g/mol |
IUPAC-Name |
(1-methoxy-3,3-dimethylbut-1-enoxy)-trimethylsilane |
InChI |
InChI=1S/C10H22O2Si/c1-10(2,3)8-9(11-4)12-13(5,6)7/h8H,1-7H3 |
InChI-Schlüssel |
AAPSHJUAPWPNHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C=C(OC)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


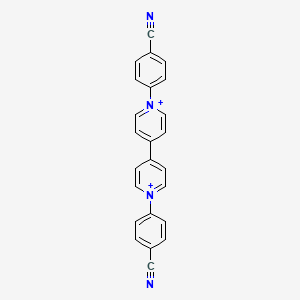
![3-Methyl-[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14672666.png)
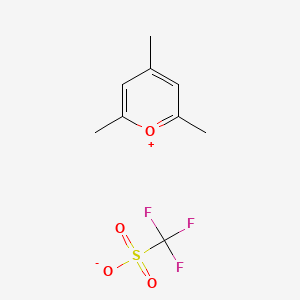
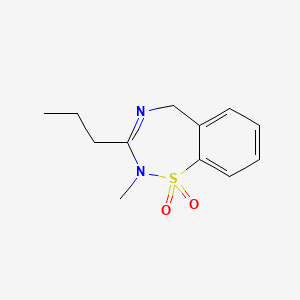
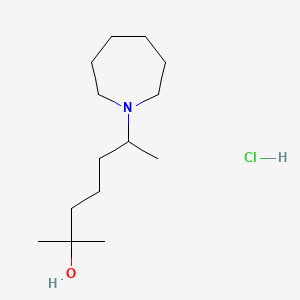
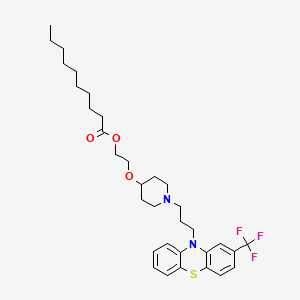

![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane](/img/structure/B14672699.png)
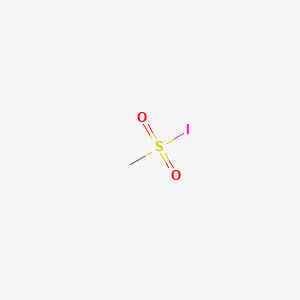
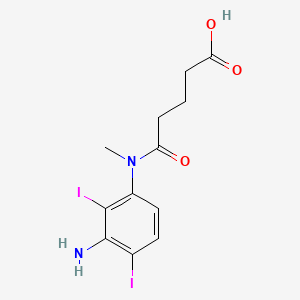
![(NE)-N-[(1Z)-1-hydrazinylidene-1-phenylpropan-2-ylidene]hydroxylamine](/img/structure/B14672714.png)


